Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

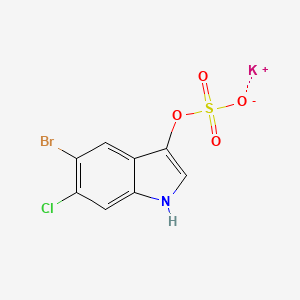

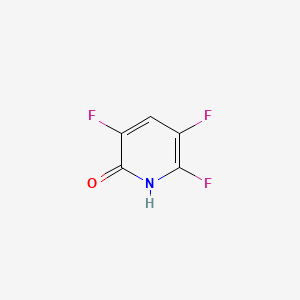

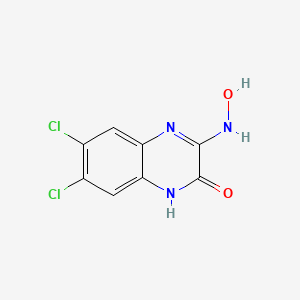

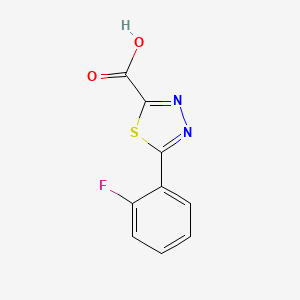

The molecular structure of Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate consists of an indole ring substituted with bromine, chlorine, and sulfate groups. The potassium ion (K^+) is associated with the sulfate moiety. Refer to the ChemSpider structure for a visual representation .

科学的研究の応用

Enzyme Inhibition

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate has been evaluated for its role in enzyme inhibition, particularly as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the context of diabetes management and complications .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their efficacy against HIV-1 .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, acts as a plant hormone produced by the degradation of tryptophan in higher plants. This highlights the role of indole derivatives in plant growth and development .

Gene Detection

The compound is used as a chromogenic substrate for β-glucuronidase (GUS) gene detection, which is crucial in genetic engineering and molecular biology research .

Cancer Treatment

Indole derivatives are being explored for their application in treating cancer cells due to their biologically active properties .

Microbial Inhibition

These compounds also show promise in inhibiting microbes, which can be leveraged in developing new antimicrobial therapies .

Treatment of Disorders

The diverse biological activities of indole derivatives make them candidates for treating various disorders in the human body .

Biomedical Research

As a vital reagent, Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is commonly used to detect β-galactosidase activity in drug discovery and gene expression studies .

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound interacts with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound likely has diverse molecular and cellular effects.

特性

IUPAC Name |

potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEICLAAARWXWFS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClKNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635400 |

Source

|

| Record name | Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |

CAS RN |

6581-24-4 |

Source

|

| Record name | Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)